molecular formula C8H6F3NO3 B071083 4-amino-3-(trifluoromethoxy)benzoic Acid CAS No. 175278-22-5

4-amino-3-(trifluoromethoxy)benzoic Acid

Cat. No. B071083
M. Wt: 221.13 g/mol
InChI Key: IXJFWBNYFTWBOR-UHFFFAOYSA-N
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Patent
US08003648B2

Procedure details

To a solution of 4-amino-3-(trifluoromethoxy)benzoic acid (2.00 g, 9.10 mmol) in MeOH (25.0 mL), was slowly added HCl (1.0 mL, 1.0 M in ether) at room temperature. The resulting reaction mixture was stirred at room temperature overnight. Benzene (20 mL) was added, and the reaction was heated at reflux with a Dean-Stark trap to remove the half volume of the solvent. The rest of the solvent was then evaporated to give the product. MS (ESI) m/e=235.9 [M+1]+, Calc'd for C8H6F3NO3, 235.1. The crude product was used in the next step without further purification. To an ice-cooled suspension of methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt (8.60 g, 31.70 mmol) in 17.1 mL of water and concentrated HBr (48%, 17.1 mL), was slowly added a prepared 2.5 M solution of sodium nitrite (2.20 g in 12.7 mL) at 0° C. The reaction mixture was stirred at 0° C. for 10 minutes. Meanwhile, a solution of CuSO4 (6.68 g) in 35 mL of water was heated and sodium bromide (6.52 g) was added. The solution became a green color, and a solution of Na2SO3 (2.80 g) in water (10 mL) was then added to it. The solution was cooled at 0° C. and washed with water (25×3 mL). The water was then decanted off. Concentrated HBr (16.7 mL) was added, and the solution became a purple color. The solution of CuBr was slowly added to the diazonium salt (prepared above) at 0° C. After addition, the ice-bath was removed, and an oil-bath was placed under the reaction vessel. The reaction mixture was then heated to 60° C. for 15 minutes, at 80° C. for 15 minutes, and then at 100° C. for 20 minutes. The reaction mixture was next cooled to room temperature and made basic with Na2CO3 to a pH 8. The aqueous solution was extracted with EtOAc (100×2 mL). The organic layer was washed with brine (25 mL) and dried with MgSO4. The solvent was removed to give the crude product 28.2. 1H NMR (CDCl3) δ 3.96 (s, 3H), 7.75 (d, J=8.4 Hz, 1 H), 7.86 (d, J=8.4 Hz, 1 H), 7.98 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.68 g
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
Quantity
8.6 g
Type
reactant
Reaction Step Five
Name
Quantity
17.1 mL
Type
solvent
Reaction Step Five
Name
Quantity
17.1 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
12.7 mL
Type
reactant
Reaction Step Six
Quantity
6.52 g
Type
reactant
Reaction Step Seven
Quantity
2.8 g
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
25 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
NC1C=CC(C(O)=O)=CC=1OC(F)(F)F.Cl.Cl.N[C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1[O:29][C:30]([F:33])([F:32])[F:31].N([O-])=O.[Na+].[Br-:38].[Na+].[O-]S([O-])=O.[Na+].[Na+]>CO.O.Br.[O-]S([O-])(=O)=O.[Cu+2].C1C=CC=CC=1>[Br:38][C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1[O:29][C:30]([F:33])([F:32])[F:31] |f:2.3,4.5,6.7,8.9.10,14.15|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)OC(F)(F)F
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
6.68 g
Type
catalyst
Smiles
[O-]S(=O)(=O)[O-].[Cu+2]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Five
Name
methyl 4-amino-3-(trifluoromethoxy)benzoate hydrogen chloride salt
Quantity
8.6 g
Type
reactant
Smiles
Cl.NC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F
Name
Quantity
17.1 mL
Type
solvent
Smiles
O
Name
Quantity
17.1 mL
Type
solvent
Smiles
Br
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
12.7 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
Quantity
6.52 g
Type
reactant
Smiles
[Br-].[Na+]
Step Eight
Name
Quantity
2.8 g
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
to remove the half volume of the solvent
CUSTOM
Type
CUSTOM
Details
The rest of the solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
to give the product
CUSTOM
Type
CUSTOM
Details
The crude product was used in the next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
To an ice-cooled
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled at 0° C.
WASH
Type
WASH
Details
washed with water (25×3 mL)
CUSTOM
Type
CUSTOM
Details
The water was then decanted off
ADDITION
Type
ADDITION
Details
Concentrated HBr (16.7 mL) was added
ADDITION
Type
ADDITION
Details
The solution of CuBr was slowly added to the diazonium salt (prepared above) at 0° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the ice-bath was removed
CUSTOM
Type
CUSTOM
Details
an oil-bath was placed under the reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated to 60° C. for 15 minutes, at 80° C. for 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at 100° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was next cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (100×2 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.